4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-
CAS No.: 137987-94-1
Cat. No.: VC21194335
Molecular Formula: C15H9ClO4
Molecular Weight: 288.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 137987-94-1 |
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Molecular Formula | C15H9ClO4 |
Molecular Weight | 288.68 g/mol |
IUPAC Name | 3-(4-chlorophenoxy)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |
Standard InChI Key | BIWKGGSODHYGIP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Canonical SMILES | C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Chemical Identity and Structure
Basic Information
4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, also known by its IUPAC name 3-(4-chlorophenoxy)-7-hydroxychromen-4-one, is a synthetic derivative of the basic chromone structure. The compound is identified by CAS Registry Number 137987-94-1 and possesses distinctive structural characteristics that differentiate it from other chromone derivatives.
Structural Characteristics
The compound features a benzopyran backbone that forms the core chromone structure, which consists of a benzene ring fused to a pyran ring containing a ketone group at the 4-position. The key structural elements include:
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A hydroxyl group at the 7-position of the benzene ring
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A 4-chlorophenoxy substituent at the 3-position of the pyran ring
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A ketone functionality at the 4-position
This molecular architecture places the compound in the broader family of flavonoids, which are known for their diverse biological activities. The base structure of 4H-1-Benzopyran-4-one (also known as chromone) serves as the foundation for numerous biologically active compounds .
Molecular Properties
The compound has the following key molecular properties:
Property | Value |
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Molecular Formula | C15H9ClO4 |
Molecular Weight | 288.68 g/mol |
CAS Number | 137987-94-1 |
IUPAC Name | 3-(4-chlorophenoxy)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |
The molecular structure combines elements that contribute to both its physical properties and potential biological activities.
Analytical Characterization
Spectroscopic Analysis
Characterization of 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- and similar compounds generally relies on various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide critical structural information. For related chromone derivatives, characteristic signals include those from aromatic protons and carbon atoms in specific chemical environments.
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Infrared (IR) Spectroscopy: This technique helps identify key functional groups. For chromone derivatives, characteristic bands include those from carbonyl groups (typically around 1630-1650 cm-1) and hydroxyl groups (broad bands in the 3200-3400 cm-1 region).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula and provides fragmentation patterns characteristic of the compound's structure .
Chromatographic Methods
Purification and analysis of the compound typically involve chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC): Used for both analytical characterization and preparative purification.
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Column Chromatography: Often employed for purification of synthetic intermediates and final products, typically using silica gel as the stationary phase with appropriate solvent systems.
Biological Activity
Antiproliferative Properties
Benzopyran derivatives, including compounds structurally related to 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, have demonstrated significant antiproliferative activities against various cancer cell lines. Studies have shown that these compounds can exhibit cytotoxic effects, suggesting potential applications in cancer research.
The structural features of the compound, particularly the hydroxyl group at the 7-position and the chlorophenoxy substituent at the 3-position, likely contribute to its biological activity profile. These features may enable interactions with specific cellular targets involved in cancer cell proliferation .
Activity Against Multi-Drug Resistant Cancer Cells
Research Applications
Drug Design and Development
4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- represents an important scaffold for drug design efforts, particularly for conditions related to oxidative stress and inflammation. The compound's structure allows for further modifications to optimize properties such as:
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Bioavailability and pharmacokinetic profile
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Target selectivity
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Potency and efficacy
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Reduced toxicity and side effects
Comparative Analysis With Related Compounds
Structural Analogues
4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- belongs to a broader family of compounds with similar structural features. Comparing its properties with those of analogues provides valuable insights into structure-activity relationships:
Compound | Key Structural Differences | Notable Properties |
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4H-1-Benzopyran-4-one (Chromone) | Lacks substituents at 3- and 7-positions | Basic scaffold for numerous bioactive compounds |
7-Hydroxyflavone | Contains a phenyl group at position 2 instead of 4-chlorophenoxy at position 3 | Known for antioxidant properties |
3-Phenylcoumarin analogues | Contains a lactone ring instead of a pyrone ring | Various biological activities depending on substitution patterns |
7-hydroxy-3–(4-methoxyphenyl)-2H-chromen-2-one | Contains a 4-methoxyphenyl group at position 3 instead of 4-chlorophenoxy | Potentially different biological activity profile |
These structural relationships help contextualize the properties and potential applications of 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- within the broader field of flavonoid research .
Absorption and Bioavailability Considerations
The absorption and bioavailability of flavonoid compounds, including chromone derivatives like 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, depend significantly on their structural features. Studies have shown that factors such as glycosylation and the nature of substituents impact how these compounds are absorbed and utilized in biological systems.
Research on flavonoids indicates that both the presence of specific functional groups and their positions on the core structure influence bioavailability. For 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, the hydroxyl group at position 7 and the chlorophenoxy substituent at position 3 likely play important roles in determining its pharmacokinetic profile .
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